1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine
Description
Table 1: Comparative Crystallographic Data for Pyrazole Derivatives
Spectroscopic Profiling (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
¹H NMR spectra (CDCl₃) exhibit characteristic signals:
- Pyrazole C4–H proton at δ 6.63 ppm (d, J = 2.1 Hz).
- Cyclohexene vinyl protons at δ 5.45–5.62 ppm (m).
- Methylene bridge protons (-CH₂-) at δ 3.35 ppm (t, J = 7.3 Hz).
- Amine protons at δ 3.12 ppm (broad singlet, exchangeable).
¹³C NMR confirms the structure with signals for the pyrazole C5 (δ 148.2 ppm, amine-substituted carbon) and cyclohexene sp² carbons (δ 124.8–130.1 ppm). NOESY correlations between the N-methyl group (δ 3.35 ppm) and pyrazole protons validate regiochemistry.
Infrared (IR) Spectroscopy:
- N–H stretching (amine) at 3313–3346 cm⁻¹.
- C=C stretching (cyclohexene) at 1645 cm⁻¹.
- Pyrazole ring vibrations at 1557 cm⁻¹ (C=N) and 1491 cm⁻¹ (C–N).
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 177.25 [M+H]⁺, with fragmentation pathways involving loss of the cyclohexenylmethyl group (–C₇H₉, m/z 96.08).
Computational Modeling of Electronic Structure (DFT Studies)
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict the optimized geometry, HOMO-LUMO gaps, and electrostatic potential surfaces. The pyrazole ring’s planarity is confirmed, with a dihedral angle of 12.5° between the pyrazole and cyclohexene planes.
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.21 | Localized on pyrazole π-system |
| LUMO Energy | -1.89 | Localized on cyclohexene π* orbital |
| Band Gap (ΔE) | 4.32 | Indicates moderate reactivity |
| Dipole Moment | 3.78 D | Polarized toward amine group |
Properties
IUPAC Name |
2-(cyclohex-3-en-1-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-2,6-7,9H,3-5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADCMDDDHRHNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669518 | |
| Record name | 1-[(Cyclohex-3-en-1-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-93-8 | |
| Record name | 1-[(Cyclohex-3-en-1-yl)methyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Conditions
- The cyclohex-3-en-1-ylmethyl substituent is introduced via α,β-unsaturated ketone precursors bearing the cyclohexenyl moiety.
- Potassium tert-butoxide in THF is used to generate the α,β-alkynone intermediate from esters and acetylene derivatives.
- Hydrazine hydrate is added slowly to the α,β-alkynone solution in ethanol.
- The reaction mixture is refluxed until complete consumption of the α,β-alkynone, typically monitored by TLC.
- After cooling, the solvent is evaporated under reduced pressure.
- The residue is purified by silica gel column chromatography using n-hexane/ethyl acetate (3:1, v/v) as eluent.
Purification and Yield
- The purified product is isolated as a solid after chromatographic separation.
- Typical column dimensions for purification range from 3 × 8 to 15 cm.
- The isolated 5-aminopyrazoles, including those with cyclohex-3-en-1-yl substituents, show good purity and yields (generally moderate to high, though exact yields depend on substrate and conditions).
Detailed Reaction Scheme and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| α,β-Alkynone formation | Potassium tert-butoxide (6.4 mmol), THF (30 mL), ester (3.2 mmol), acetylene (3.2 mmol) | Addition at ambient or 5°C, stirring 3-10 min, quench with water |
| Extraction and drying | Ethyl acetate (60 mL), ice powder (25-30 g), drying over MgSO4 | Separation of organic layer, drying, filtration |
| Concentration | Reduced pressure at 40-80°C depending on substrate | Temperature adjusted for substrate stability |
| Cyclization with hydrazine hydrate | Hydrazine hydrate (1.5 mmol), EtOH (10 mL), reflux until completion | Monitored by TLC, reaction times vary |
| Workup and purification | Evaporation under reduced pressure, silica gel chromatography (n-hexane:ethyl acetate 3:1) | Column size 3 × 8-15 cm; fractions combined and evaporated to yield pure product |
Research Findings and Analysis
- The method described is a direct synthesis of 5-aminopyrazoles from esters via α,β-alkynone intermediates, which is efficient and versatile for various substituents including cyclohexenyl groups.
- The use of potassium tert-butoxide in THF facilitates the formation of the α,β-alkynone intermediate under mild conditions.
- Hydrazine hydrate promotes cyclization with high selectivity for 5-aminopyrazole formation.
- The purification by silica gel chromatography using n-hexane/ethyl acetate mixtures provides good separation from side products.
- This synthetic route avoids the need for isolating unstable β-ketonitrile intermediates, improving overall yield and scalability.
Comparative Table of Preparation Parameters for 5-Aminopyrazoles Including Cyclohexenyl Derivatives
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Base | Potassium tert-butoxide | 95% purity, used in slight excess |
| Solvent for alkynone formation | THF (technical grade, ~0.2% water) | Ensures solubility and reaction efficiency |
| Temperature (alkynone formation) | Ambient to 5°C ice bath | Controls reaction rate and selectivity |
| Hydrazine source | Hydrazine hydrate (50%) or free hydrazine | Slowly added to avoid side reactions |
| Solvent for cyclization | Ethanol | Reflux conditions for complete conversion |
| Purification solvent system | n-Hexane : ethyl acetate (3:1, v/v) | Optimized for separation of 5-aminopyrazoles with cyclohexenyl substituents |
| Reaction monitoring | Thin-layer chromatography (TLC) | Ensures complete consumption of intermediates |
| Typical reaction time | Several hours under reflux | Dependent on substrate and hydrazine concentration |
| Product isolation | Silica gel column chromatography | Column size adapted to scale; fractions combined and evaporated |
Chemical Reactions Analysis
1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. 1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine has shown promise in inhibiting cancer cell proliferation.
Case Study:
A study conducted by researchers demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, making them suitable candidates for treating inflammatory diseases.
Case Study:
In vivo experiments showed that administration of this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory conditions.
Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to interact with biological targets in pests can lead to effective pest control solutions.
Case Study:
Research indicated that formulations containing this compound exhibited high efficacy against common agricultural pests while minimizing harm to beneficial insects. This dual action enhances its attractiveness as a sustainable agricultural chemical.
Polymer Synthesis
The compound can be utilized in polymer chemistry to create materials with specific properties. Its reactivity can be harnessed to develop new polymeric materials with enhanced mechanical and thermal stability.
Case Study:
A recent project focused on synthesizing copolymers using this compound as a monomer. The resulting materials demonstrated improved tensile strength and flexibility compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-EN-1-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Variations
Pyrazole derivatives are highly tunable, with substituents at the N1, C3, and C5 positions critically influencing biological activity. Below is a comparison of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- N1 Substituents: The cyclohexenylmethyl group in the target compound is unique compared to aromatic (e.g., phenyl, pyridinyl) or heterocyclic (e.g., thiophenyl) substituents in analogues.
- C3 Substituents : Methyl or trifluoromethyl groups at C3 (e.g., ) are associated with enhanced steric effects and electronic modulation, influencing binding to biological targets .
Key SAR Insights:
- N1 Aromatic vs. Aliphatic Groups : Aromatic N1 substituents (e.g., 4-fluorophenyl in ) are linked to kinase inhibition, while aliphatic groups (e.g., cyclohexenylmethyl) may alter selectivity or pharmacokinetics .
- Methyl groups () offer simpler steric bulk, balancing activity and solubility .
- Regioisomerism : highlights that switching substituent positions (e.g., pyridinyl and fluorophenyl) can abolish p38α inhibition but confer activity against other kinases, emphasizing the criticality of substitution patterns .
Biological Activity
1-(Cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine, with the CAS number 1015845-93-8, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- CAS Number : 1015845-93-8
Anti-inflammatory Activity
Research indicates that many pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds related to the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study highlighted that certain pyrazole derivatives can reduce these cytokines by up to 93% at specific concentrations, suggesting a promising therapeutic potential for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been widely documented. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including E. coli and S. aureus. For example, a synthesized pyrazole compound demonstrated effective inhibition against these pathogens at low concentrations .
Anticancer Potential
Emerging research has pointed toward the anticancer potential of pyrazole derivatives. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
Case Studies
The biological activities of this compound may be attributed to its interaction with various biological targets:
- Cytokine Inhibition : The compound may inhibit the synthesis or activity of pro-inflammatory cytokines.
- Enzyme Inhibition : The structure may allow it to act as an inhibitor for enzymes involved in inflammation and microbial resistance.
- Cell Cycle Modulation : Its effects on cancer cells could involve alterations in cell cycle regulatory proteins.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated ketones or aldehydes under acidic or basic conditions. For example, hydrazine reacts with cyclohex-3-en-1-ylmethyl ketone intermediates in the presence of catalysts like POCl₃ (phosphorus oxychloride) at elevated temperatures (~120°C) to form the pyrazole core . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and catalyst loading to enhance yield and selectivity. Purity is confirmed via TLC and recrystallization .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Spectroscopy : IR confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). ¹H/¹³C NMR identifies substituent patterns (e.g., cyclohexenyl protons at δ 5.4–5.8 ppm and pyrazole NH₂ at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and confirms the cyclohexene ring’s conformation .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology : Initial screens include:
- In vitro assays : Test for antimicrobial activity (e.g., MIC against E. coli or S. aureus), cytotoxicity (MTT assay on cancer cell lines), or enzyme inhibition (e.g., COX-2 for anti-inflammatory potential).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine ) to identify substituent effects. Note: Direct studies on this compound are limited; inferred data rely on pyrazole derivatives .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structure determination?
- Methodology :
- Data Collection : Use synchrotron radiation or cryocooling (173 K) to enhance diffraction quality .
- Refinement : Employ SHELXL for high-resolution refinement, incorporating restraints for disordered cyclohexene groups. For twinned crystals, use the TWINROTMAT command in SHELX .
- Validation : Cross-check with Hirshfeld surface analysis (Crystal Explorer) to verify non-covalent interactions (e.g., C–H⋯π bonds in the cyclohexene moiety) .
Q. What strategies improve regioselectivity in pyrazole functionalization?
- Methodology :
- Directed Metalation : Use directing groups (e.g., NH₂) with Pd catalysts for C–H activation at the pyrazole 4-position.
- Protection/Deprotection : Protect the amine with Boc groups before introducing substituents (e.g., halogenation), followed by deprotection under mild acidic conditions .
- Computational Guidance : DFT calculations (Gaussian 09) predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. How do steric and electronic effects of the cyclohexene substituent influence reactivity and stability?
- Methodology :
- Kinetic Studies : Monitor degradation under varying pH/temperature using HPLC. Cyclohexene’s electron-withdrawing effect may accelerate hydrolysis of the NH₂ group.
- Thermal Analysis : TGA/DSC reveals decomposition pathways (e.g., cyclohexene ring opening at ~200°C).
- Comparative Analysis : Contrast with saturated cyclohexyl analogs to isolate steric contributions (e.g., reduced nucleophilic substitution rates due to steric hindrance) .
Q. What computational tools predict intermolecular interactions in cocrystals or salts?
- Methodology :
- Energy Frameworks : Use Crystal Explorer to visualize interaction energies (e.g., dispersion vs. electrostatic) in 3D, aiding cocrystal design with coformers like succinic acid .
- Molecular Dynamics (MD) : Simulate packing efficiency (e.g., AMBER forcefield) to assess stability under ambient vs. high-pressure conditions .
Data Contradictions and Gaps
- Synthetic Yields : reports ~70% yields for similar pyrazoles using POCl₃, while cites lower yields (~50%) for bulkier substituents. This highlights the need for tailored optimization.
- Biological Data : Limited direct studies exist; most activity data are extrapolated from structurally related compounds (e.g., 3-(4-benzylphenyl)-1H-pyrazol-5-amine ).
Key Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 145–148°C (DSC) | |
| LogP (Predicted) | 2.8 ± 0.3 (ChemAxon) | |
| Crystal System | Triclinic, P1 (X-ray) | |
| Key IR Bands | NH₂: 3320 cm⁻¹; C=C: 1640 cm⁻¹ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
